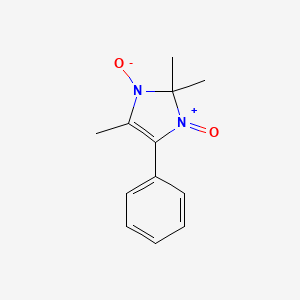
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline
Overview
Description
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its high selectivity for EGFR, which allows for the specific inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one limitation of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline is its relatively low potency compared to other EGFR inhibitors such as gefitinib and erlotinib. This can make it difficult to achieve complete inhibition of EGFR in some experimental settings.
Future Directions
There are several future directions for research involving 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline. Another area of interest is the investigation of the role of EGFR in other diseases besides cancer, such as Alzheimer's disease and cardiovascular disease. Finally, the use of 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline in combination with other cancer therapies is an area of active research, as this may lead to improved treatment outcomes.
Scientific Research Applications
4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has been extensively used in scientific research for its ability to selectively inhibit EGFR. This has led to the development of a number of cancer therapies that target EGFR, such as gefitinib and erlotinib. 4-(4-morpholinyl)-2-(3-nitrophenyl)quinazoline has also been used to study the role of EGFR in various cellular processes, such as cell proliferation, migration, and survival.
properties
IUPAC Name |
4-[2-(3-nitrophenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-5-3-4-13(12-14)17-19-16-7-2-1-6-15(16)18(20-17)21-8-10-25-11-9-21/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEDKSENBIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)-2-(3-nitrophenyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B3750593.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3750604.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3750612.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)butanamide](/img/structure/B3750614.png)
![2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B3750620.png)
![N-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3750625.png)
![1-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B3750630.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B3750659.png)
![ethyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3750666.png)
![2-methoxyethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3750684.png)
![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3750688.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B3750696.png)
